molecular formula C23H23N3 B5660773 2-Amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile

2-Amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile

Cat. No.: B5660773
M. Wt: 341.4 g/mol
InChI Key: MXVYBPKMETXUEL-UHFFFAOYSA-N
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Description

2-Amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, cyclohexyl, diphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted anilines with suitable nitriles under microwave-assisted conditions can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives.

Scientific Research Applications

2-Amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and diphenyl groups in the pyrrole ring enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-1-cyclohexyl-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3/c24-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)26(23(20)25)19-14-8-3-9-15-19/h1-2,4-7,10-13,19H,3,8-9,14-15,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVYBPKMETXUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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